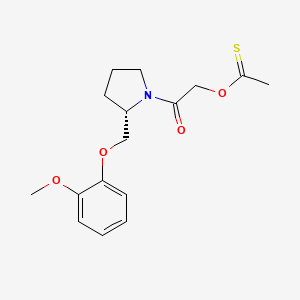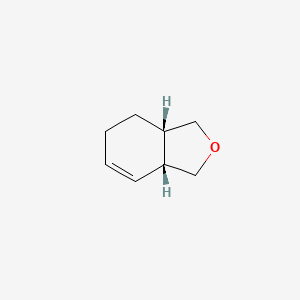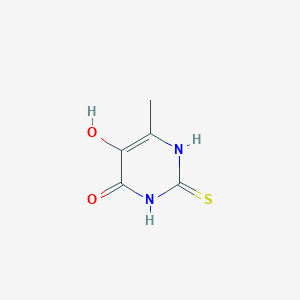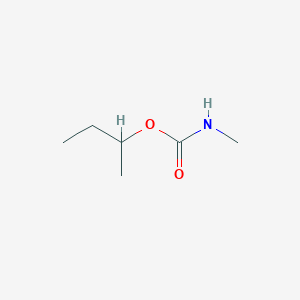
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenoxy group, and an ethanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenoxy group and the ethanethioate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: Shares the pyrrolidine ring structure.
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: Contains a similar pyrrolidine ring but with a pyridine group instead of the methoxyphenoxy group.
Propriétés
Formule moléculaire |
C16H21NO4S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
O-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S/c1-12(22)20-11-16(18)17-9-5-6-13(17)10-21-15-8-4-3-7-14(15)19-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3/t13-/m0/s1 |
Clé InChI |
DXSZOZBYRKLDPM-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=S)OCC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC |
SMILES canonique |
CC(=S)OCC(=O)N1CCCC1COC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/no-structure.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)


![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)




